

A Technical Guide to the Spectral Analysis of 4-Chloro-2-trimethylsilylpyridine

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Compound of Interest

Compound Name: 4-Chloro-2-trimethylsilylpyridine

Cat. No.: B170383

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **4-Chloro-2-trimethylsilylpyridine**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and comparative data from related organosilicon and pyridine compounds.

Introduction

4-Chloro-2-trimethylsilylpyridine is a functionalized pyridine derivative that combines the reactivity of a chloro-substituent with the synthetic versatility of a trimethylsilyl group. This unique combination makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions and the development of novel heterocyclic compounds. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **4-Chloro-2-trimethylsilylpyridine**, coupled with detailed experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-Chloro-2-trimethylsilylpyridine**. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.50	d	~2.5	H-6
~7.30	dd	~2.5, ~0.5	H-5
~7.20	d	~0.5	H-3
~0.30	s	-	- $\text{Si}(\text{CH}_3)_3$

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165	C-2
~150	C-6
~140	C-4
~125	C-5
~122	C-3
~-1.0	- $\text{Si}(\text{CH}_3)_3$

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2960-2900	Medium	Aliphatic C-H Stretch (in - Si(CH ₃) ₃)
1600-1550	Medium-Strong	Aromatic C=C and C=N Ring Stretching
1250	Strong	Si-C Stretch (Symmetric Deformation)
850-800	Strong	C-H Out-of-Plane Bending
780-740	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance (%)	Assignment
185/187	~3:1	[M] ⁺ (Molecular Ion)
170/172	~3:1	[M - CH ₃] ⁺
73	High	[Si(CH ₃) ₃] ⁺

Spectroscopic Interpretation and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and a single, strong singlet for the trimethylsilyl (TMS) group.

- H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift to approximately 8.50 ppm. It will appear as a doublet due to coupling with H-5.
- H-5: This proton is expected to be a doublet of doublets due to coupling with both H-6 and H-3 (long-range). Its chemical shift will be in the typical aromatic region, around 7.30 ppm.

- H-3: This proton is situated between the chloro and trimethylsilyl groups. It will likely appear as a doublet with a small coupling constant from long-range coupling to H-5, at approximately 7.20 ppm.
- -Si(CH₃)₃: The nine equivalent protons of the TMS group will produce a sharp singlet at a characteristic upfield chemical shift of around 0.30 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

- C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, will be the most downfield. The carbon bearing the TMS group (C-2) is predicted to be around 165 ppm, while C-6 will be near 150 ppm.
- C-4: The carbon atom attached to the chlorine atom will be deshielded and is predicted to appear around 140 ppm.
- C-3 and C-5: These carbons will have chemical shifts in the more typical aromatic region, around 122 and 125 ppm, respectively.
- -Si(CH₃)₃: The three equivalent methyl carbons of the TMS group will give a single signal at a very upfield chemical shift, typically around -1.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-2-trimethylsilylpyridine** will display characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the TMS group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1550 cm⁻¹ region. A strong and characteristic band for the symmetric deformation of the Si-C bond in the TMS group is expected around 1250 cm⁻¹. The C-Cl stretching vibration will likely be found in the 780-740 cm⁻¹ range.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 185, corresponding to the monoisotopic mass of the molecule with the ³⁵Cl isotope.[\[1\]](#)[\[2\]](#) A characteristic isotopic

pattern will be observed due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This will result in an $[\text{M}+2]^+$ peak at m/z 187 with an intensity of about one-third of the $[\text{M}]^+$ peak.[\[3\]](#)

A common fragmentation pathway for silylated compounds is the loss of a methyl group, leading to a significant $[\text{M} - \text{CH}_3]^+$ fragment at m/z 170 (for ^{35}Cl) and 172 (for ^{37}Cl). The base peak in the spectrum is often the trimethylsilyl cation, $[\text{Si}(\text{CH}_3)_3]^+$, at m/z 73.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2-trimethylsilylpyridine** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Parameters:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.28 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Parameters:
 - Pulse Sequence: zgpg30 (proton-decoupled)
 - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C). Phase and baseline correct the resulting spectrum.

IR Data Acquisition

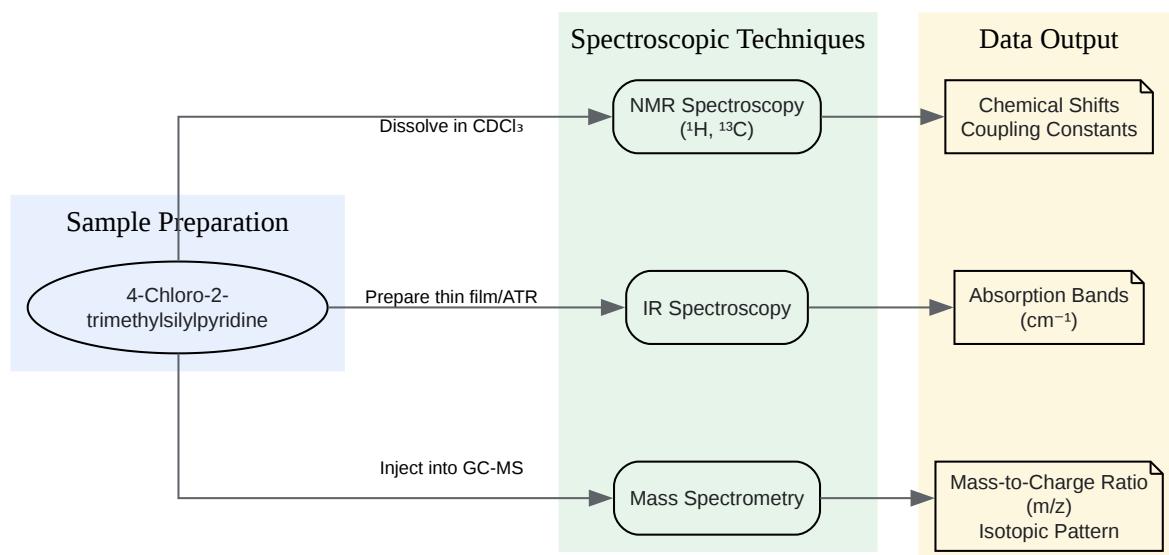
- Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disk or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce the sample via a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) for separation and analysis.
- Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.
- GC Parameters:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness)

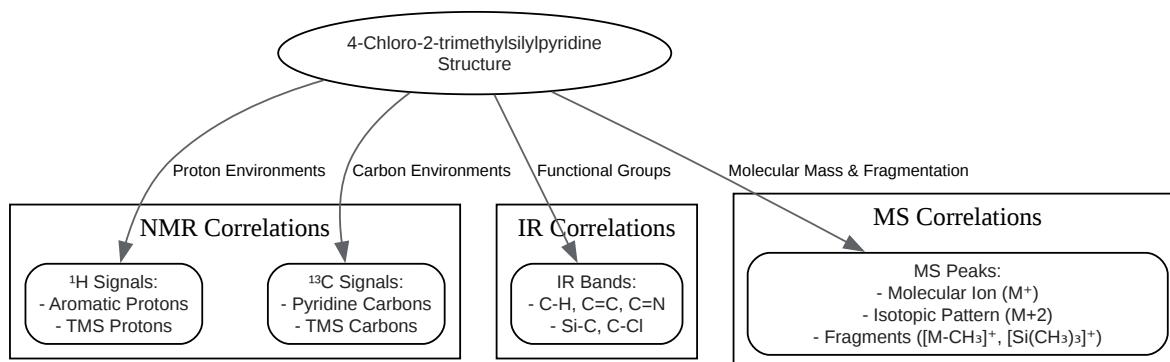
- Inlet Temperature: 250°C
- Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-500
 - Scan Rate: 2 scans/s
- Data Processing: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **4-Chloro-2-trimethylsilylpyridine**.

Visualizations



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Caption: Experimental workflow for the spectral analysis of **4-Chloro-2-trimethylsilylpyridine**.

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Caption: Correlation of molecular structure with key spectral features.

References

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